molecular formula C22H18FN5O2 B2541995 2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 896833-63-9

2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2541995
CAS RN: 896833-63-9
M. Wt: 403.417
InChI Key: BCMHOBJSDHMFDV-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione, commonly known as PD173074, is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR). It has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

PD173074 selectively binds to and inhibits the activity of 2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione, a receptor tyrosine kinase that plays a critical role in cell growth, differentiation, and survival. By inhibiting 2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione activity, PD173074 blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
PD173074 has been shown to have potent anti-tumor effects in vitro and in vivo. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. PD173074 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

PD173074 is a potent and selective inhibitor of 2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione, making it an ideal tool for studying the role of 2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione in cancer development and progression. However, PD173074 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on PD173074. One area of interest is the development of more potent and selective 2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione inhibitors. Another area of interest is the combination of PD173074 with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to better understand the mechanisms underlying the anti-tumor effects of PD173074 and to identify biomarkers that can predict response to PD173074 treatment.

Synthesis Methods

PD173074 can be synthesized by several methods, including the reaction of 4-fluorobenzyl bromide with 4,7-dimethyl-6-phenylpurine-2,3-dione, followed by the condensation with imidazole-1-carboxylic acid. Alternatively, PD173074 can be synthesized by a one-pot reaction of 4-fluorobenzaldehyde, 4,7-dimethyl-6-phenylpurine-2,3-dione, and imidazole-1-carboxylic acid.

Scientific Research Applications

PD173074 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. PD173074 has also been shown to inhibit tumor growth in animal models of cancer.

properties

CAS RN

896833-63-9

Molecular Formula

C22H18FN5O2

Molecular Weight

403.417

IUPAC Name

2-[(4-fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H18FN5O2/c1-14-12-26-18-19(24-21(26)28(14)17-6-4-3-5-7-17)25(2)22(30)27(20(18)29)13-15-8-10-16(23)11-9-15/h3-12H,13H2,1-2H3

InChI Key

BCMHOBJSDHMFDV-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C

solubility

not available

Origin of Product

United States

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